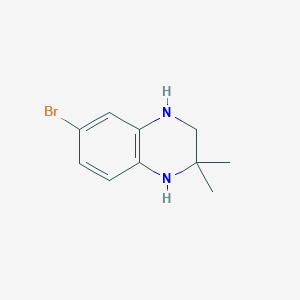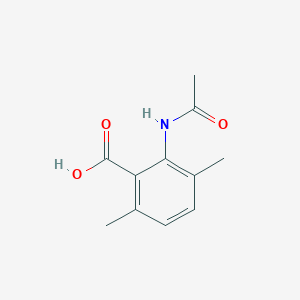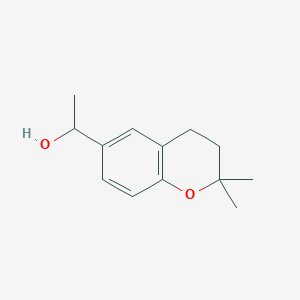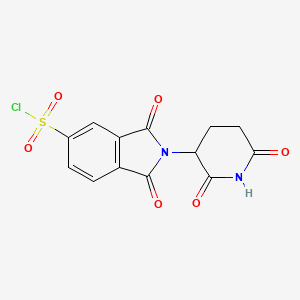
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline: is an organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a bromine atom and two methyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light or heat conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted quinoxalines
- Oxidized quinoxaline derivatives
- Reduced tetrahydroquinoxalines
科学的研究の応用
Chemistry: 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its unique structure allows for the creation of materials with specific properties .
作用機序
The mechanism of action of 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dimethyl groups play a crucial role in binding to these targets, leading to the modulation of specific biochemical pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to therapeutic effects .
類似化合物との比較
- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-Bromo-2-tetralone
Comparison: Compared to similar compounds, 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoxaline exhibits unique reactivity due to the presence of the bromine atom and the dimethyl groups. These functional groups enhance its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its structure allows for specific interactions with biological targets, providing potential therapeutic benefits .
特性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC名 |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C10H13BrN2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5,12-13H,6H2,1-2H3 |
InChIキー |
SSRFMEMOOCCGQK-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C(N1)C=CC(=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
